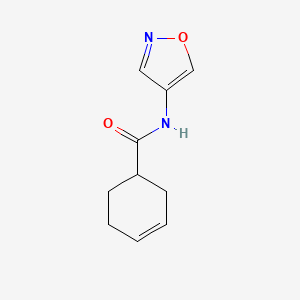

N-(异噁唑-4-基)环己-3-烯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds with structures analogous to N-(isoxazol-4-yl)cyclohex-3-enecarboxamide typically involves strategic routes to incorporate the isoxazole ring onto the cyclohexene backbone. For example, the synthesis of isoxazoline-fused cyclic β-amino esters through regio- and stereo-selective 1,3-dipolar cycloaddition showcases a method that might be applicable to the synthesis of our compound of interest (Nonn et al., 2011).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic and crystallographic methods. For compounds similar to N-(isoxazol-4-yl)cyclohex-3-enecarboxamide, X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule, revealing the geometry around the isoxazole ring and the cyclohexene backbone. Such analysis was conducted for related compounds, demonstrating the potential to determine the precise molecular geometry of our compound of interest (Zhao et al., 2014).

Chemical Reactions and Properties

Isoxazole compounds participate in various chemical reactions, highlighting the reactivity of the isoxazole moiety. The ability to undergo cycloaddition reactions, as well as reactions involving the nitrogen atom in the isoxazole ring, suggests that N-(isoxazol-4-yl)cyclohex-3-enecarboxamide may exhibit similar reactivity. For example, the gold-catalyzed [3+2] cycloaddition between ynamides and isoxazoles to form 2-aminopyrroles illustrates the type of chemical transformations that might be relevant (Xiao et al., 2015).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and stability under various conditions are essential for understanding the behavior of chemical compounds. While specific data for N-(isoxazol-4-yl)cyclohex-3-enecarboxamide is not readily available, analogous research on isoxazole derivatives provides a foundation for predicting these properties based on molecular structure and functional groups present.

Chemical Properties Analysis

The chemical properties of isoxazole-containing compounds, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the presence of the isoxazole ring. Studies on similar compounds, such as the synthesis and evaluation of isoxazole derivatives for their antioxidant and antimicrobial activities, offer insights into the chemical behavior that N-(isoxazol-4-yl)cyclohex-3-enecarboxamide might exhibit (Lokeshwari & Kumar, 2017).

科学研究应用

药代动力学和代谢

药代动力学和代谢的研究对于理解化合物在生物系统内的处理过程至关重要。例如,对SB-649868进行了研究,这是一种具有复杂化学结构的促睡素受体拮抗剂,以确定其在人体内的药代动力学。这项研究突显了分析药物在体内如何被吸收、分布、代谢和排泄的重要性,提供了可能与N-(异噁唑-4-基)环己-3-烯甲酰胺 (Renzulli et al., 2011)的研究相关的见解。

新型制剂

新型药物制剂的开发是另一个感兴趣的领域。关于基于牛奶的制剂用于离子化和非离子化亲脂药物的研究,展示了对新药物输送系统的探索。这类研究对于改善药物的生物利用度和药代动力学性质至关重要,可能适用于类似N-(异噁唑-4-基)环己-3-烯甲酰胺 (Charkoftaki et al., 2010)的化合物。

营养支持和吸收

在营养和消化健康领域,研究使用联机消化滤芯增强囊性纤维化患者脂肪吸收的研究,展示了将科学进步应用于改善患者预后的实践。这类研究可以为临床环境中N-(异噁唑-4-基)环己-3-烯甲酰胺的吸收和生物利用度的研究提供信息 (Freedman et al., 2017)。

抗寄生虫治疗

探索抗寄生虫治疗的疗效和安全性,比如在墨西哥儿童中对硝唑酮的研究,展示了识别和验证寄生虫感染有效治疗的重要性。这一领域的研究可能为N-(异噁唑-4-基)环己-3-烯甲酰胺在类似情境中的应用铺平道路 (Diaz et al., 2003)。

环境和健康监测

关于日本人乳污染状态中持久性有机氯化合物的研究,说明了监测和了解环境污染物对人类健康影响的持续需求。这类研究对于制定保护公共健康的政策和实践至关重要,可能与N-(异噁唑-4-基)环己-3-烯甲酰胺在环境情境中的研究和监管相关 (Kunisue et al., 2006)。

作用机制

Target of Action

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with various biological targets . .

Mode of Action

Isoxazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, and interaction with receptors . The exact mode of action of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide would depend on its specific targets and the nature of its interaction with these targets.

Biochemical Pathways

Isoxazole derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders . The specific pathways affected by N-(isoxazol-4-yl)cyclohex-3-enecarboxamide would depend on its specific targets and the nature of its interaction with these targets.

Pharmacokinetics

Isoxazole derivatives have been found to possess good oral bioavailability and favorable pharmacokinetic profiles, making them promising candidates for drug development

Result of Action

Isoxazole derivatives have been found to exert various biological effects, such as anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects . The specific effects of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide would depend on its specific targets and the nature of its interaction with these targets.

Action Environment

The action of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of isoxazole derivatives can be affected by the pH of the environment, as changes in pH can alter the ionization state of the compound and thereby influence its interaction with its targets

未来方向

Isoxazoles, including N-(isoxazol-4-yl)cyclohex-3-enecarboxamide, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic routes and exploring their potential applications in various fields .

属性

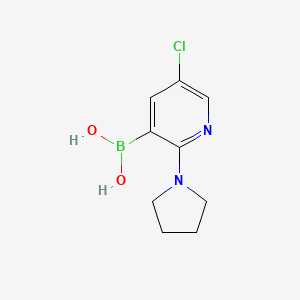

IUPAC Name |

N-(1,2-oxazol-4-yl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(8-4-2-1-3-5-8)12-9-6-11-14-7-9/h1-2,6-8H,3-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTJBLUEEPNUAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

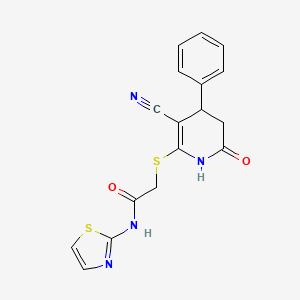

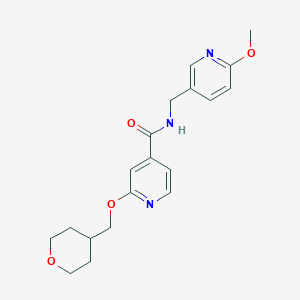

![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)

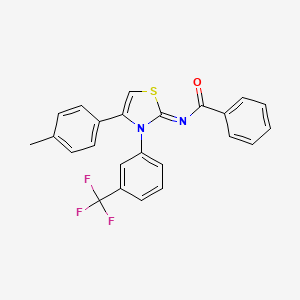

![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)

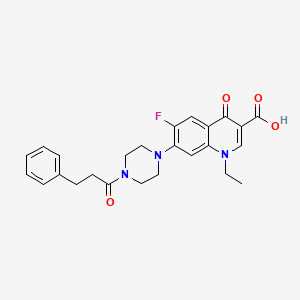

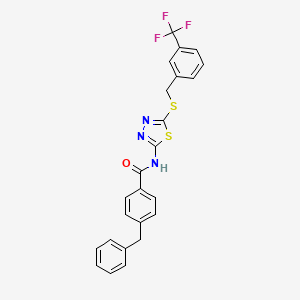

![3-Methyl-8-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2492082.png)

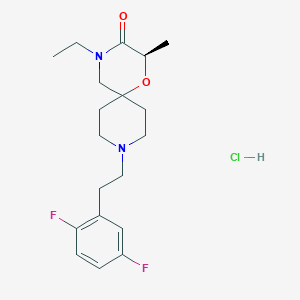

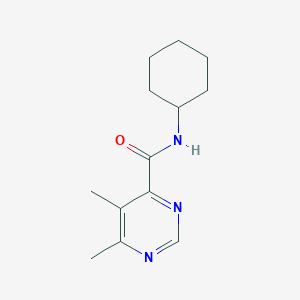

![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)